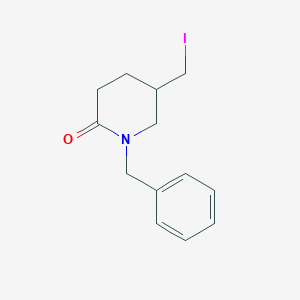

1-Benzyl-5-(iodomethyl)piperidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H16INO |

|---|---|

Molecular Weight |

329.18 g/mol |

IUPAC Name |

1-benzyl-5-(iodomethyl)piperidin-2-one |

InChI |

InChI=1S/C13H16INO/c14-8-12-6-7-13(16)15(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |

InChI Key |

GRUALNBYPOPNOC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(CC1CI)CC2=CC=CC=C2 |

Origin of Product |

United States |

Contextual Significance of Piperidinone Scaffolds in Organic Chemistry

The piperidinone scaffold, a six-membered heterocyclic ring containing a nitrogen atom and a ketone functional group, is a cornerstone in the architecture of a vast array of organic molecules. mdma.ch This structural motif is frequently encountered in natural products, pharmaceuticals, and agrochemicals, underscoring its profound importance in medicinal and materials chemistry. The inherent chemical functionalities of the piperidinone ring, including the nucleophilic nitrogen atom and the electrophilic carbonyl carbon, provide multiple points for chemical modification, rendering it an ideal template for combinatorial chemistry and the generation of diverse molecular libraries.

The strategic importance of piperidinones is further emphasized by their role as key intermediates in the synthesis of more complex piperidine-based structures. nih.gov The piperidine (B6355638) ring itself is a ubiquitous feature in numerous blockbuster drugs, where it often plays a crucial role in defining the molecule's pharmacological profile by influencing factors such as solubility, lipophilicity, and binding affinity to biological targets. Consequently, the development of synthetic routes to novel and functionalized piperidinone derivatives is an area of active research, aimed at expanding the chemical space available for drug discovery and development.

Overview of 1 Benzyl 5 Iodomethyl Piperidin 2 One As a Versatile Synthetic Precursor

Direct Preparation Routes

Reported Synthetic Procedures and Conditions

The direct preparation of this compound is achieved via a sequential process starting from its corresponding alcohol precursor, 1-Benzyl-5-(hydroxymethyl)piperidin-2-one. The synthetic sequence is as follows:

Mesylation of the Hydroxyl Group: The hydroxyl group of 1-Benzyl-5-(hydroxymethyl)piperidin-2-one is first converted into a better leaving group. Mesylation is a common and effective method for this purpose. The alcohol is treated with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or pyridine, in an anhydrous aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). The reaction is typically carried out at low temperatures (e.g., 0 °C) to control reactivity and minimize side reactions. This reaction yields the key mesylated intermediate, 1-Benzyl-5-((mesyloxy)methyl)piperidin-2-one.

Iodination via Finkelstein Reaction: The mesylated intermediate is then subjected to a nucleophilic substitution reaction with an iodide salt, a classic Finkelstein reaction. Sodium iodide (NaI) or potassium iodide (KI) is used as the iodide source. The reaction is typically performed in a polar aprotic solvent, such as acetone (B3395972) or N,N-dimethylformamide (DMF), which facilitates the dissolution of the iodide salt and promotes the SN2 reaction mechanism. Heating the reaction mixture is often necessary to drive the reaction to completion. The mesylate group is displaced by the iodide ion to afford the final product, this compound.

| Step | Reagents and Conditions | Product |

| 1. Mesylation | 1-Benzyl-5-(hydroxymethyl)piperidin-2-one, Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Dichloromethane (DCM), 0 °C to room temperature | 1-Benzyl-5-((mesyloxy)methyl)piperidin-2-one |

| 2. Iodination | 1-Benzyl-5-((mesyloxy)methyl)piperidin-2-one, Sodium iodide (NaI), Acetone, Reflux | This compound |

Formation via Key Mesylated Intermediates

The formation of the mesylated intermediate, 1-Benzyl-5-((mesyloxy)methyl)piperidin-2-one, is a critical step in the synthesis of this compound. The mesylate group is an excellent leaving group, making the subsequent nucleophilic substitution by iodide highly efficient.

The reaction proceeds via the nucleophilic attack of the hydroxyl oxygen of 1-Benzyl-5-(hydroxymethyl)piperidin-2-one on the electrophilic sulfur atom of methanesulfonyl chloride. The base (e.g., triethylamine) serves to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product. The choice of an appropriate solvent is crucial to ensure the solubility of the reactants and to facilitate the reaction. Anhydrous conditions are necessary to prevent the hydrolysis of methanesulfonyl chloride.

Precursor Design and Selection

The successful synthesis of this compound is highly dependent on the strategic design and selection of its precursors. The key precursor is 1-Benzyl-5-(hydroxymethyl)piperidin-2-one. The synthesis of this precursor can be approached from various starting materials, with derivatives of glutamic acid being a common choice due to the inherent stereochemistry and functional group handles.

A plausible synthetic route to 1-Benzyl-5-(hydroxymethyl)piperidin-2-one can start from L-pyroglutamic acid. The synthetic strategy would involve:

N-Benzylation: The secondary amine of the pyroglutamic acid derivative is protected with a benzyl group. This is typically achieved by reaction with benzyl bromide or benzyl chloride in the presence of a base like potassium carbonate.

Reduction of the Carboxylic Acid: The carboxylic acid functionality is selectively reduced to a primary alcohol. This can be accomplished using reducing agents such as borane-tetrahydrofuran (B86392) complex (BMS) or by converting the acid to an ester followed by reduction with lithium aluminum hydride (LiAlH₄) or sodium borohydride.

The selection of the N-benzyl protecting group is strategic. It is stable under the conditions required for the subsequent reduction and mesylation/iodination steps, and it can be removed later in a synthetic sequence if desired, via catalytic hydrogenation.

| Precursor Starting Material | Key Transformation Steps | Target Precursor |

| L-Pyroglutamic acid derivative | 1. N-Benzylation2. Reduction of carboxylic acid/ester | 1-Benzyl-5-(hydroxymethyl)piperidin-2-one |

| Diethyl glutamate (B1630785) hydrochloride | 1. N-Benzylation2. Reductive cyclization | 1-Benzyl-5-(hydroxymethyl)piperidin-2-one |

Optimization Strategies for Synthetic Efficiency

For the Mesylation Step:

Base Selection: While triethylamine is commonly used, other non-nucleophilic bases such as diisopropylethylamine (DIPEA) or 2,6-lutidine can be explored to minimize potential side reactions.

Temperature Control: Precise control of the reaction temperature, especially during the addition of methanesulfonyl chloride, is crucial to prevent the formation of undesired byproducts. Maintaining the temperature at 0 °C or below is often optimal.

Stoichiometry: Careful adjustment of the stoichiometry of the reagents, particularly the base and mesyl chloride, can improve the yield and purity of the mesylated intermediate.

For the Iodination (Finkelstein) Step:

Solvent Choice: While acetone is a standard solvent for the Finkelstein reaction due to its ability to precipitate the sodium mesylate byproduct, other solvents like acetonitrile (B52724) or DMF could offer better solubility for certain substrates and potentially increase the reaction rate.

Reaction Time and Temperature: Optimization of the reaction time and temperature is essential. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) can help determine the optimal conditions to maximize product formation and minimize degradation.

By systematically applying these optimization strategies, the synthesis of this compound can be made more efficient, scalable, and cost-effective for potential applications in chemical research and development.

Chemical Reactivity and Advanced Transformations of 1 Benzyl 5 Iodomethyl Piperidin 2 One

Reactions Involving the Iodomethyl Moiety

The primary alkyl iodide of the iodomethyl group is an excellent electrophile and is highly susceptible to nucleophilic substitution reactions (SN2). This reactivity allows for the introduction of a wide variety of functional groups at the 5-position of the piperidinone ring. The general scheme for this transformation involves the displacement of the iodide ion by a nucleophile.

A range of nucleophiles can be employed in this context, leading to a diverse array of derivatives. For instance, reaction with oxygen-based nucleophiles such as alkoxides or phenoxides would yield the corresponding ethers. Similarly, nitrogen-based nucleophiles, including primary and secondary amines, can be used to introduce amino functionalities. Thiolates are also effective nucleophiles for the displacement of the iodide, leading to the formation of thioethers. Furthermore, carbon-based nucleophiles like cyanides or enolates can be utilized to form new carbon-carbon bonds. libretexts.orgchem960.comrsc.org

Table 1: Plausible Nucleophilic Substitution Reactions of 1-Benzyl-5-(iodomethyl)piperidin-2-one

| Nucleophile (Nu-) | Reagent Example | Product Structure | Product Class |

| RO- | Sodium methoxide (B1231860) (NaOCH3) | Ether | |

| R2NH | Diethylamine (HN(CH2CH3)2) | Amine | |

| RS- | Sodium thiophenoxide (NaSPh) | Thioether | |

| CN- | Sodium cyanide (NaCN) | Nitrile | |

| R'COCH2- | Sodium enolate of acetone (B3395972) | Ketone |

These transformations are typically carried out in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724) (CH3CN), to facilitate the SN2 reaction pathway. The choice of base, if required to generate the nucleophile in situ, is also a critical parameter.

Intramolecular C-H Insertion Reactions of Related Derivatives

While direct intramolecular C-H insertion of this compound has not been extensively documented, the N-benzylpiperidinone scaffold is a well-suited substrate for transition-metal-catalyzed C-H activation/functionalization reactions. rsc.orgsemanticscholar.org These reactions offer a powerful strategy for the construction of polycyclic systems by forming new carbon-carbon or carbon-heteroatom bonds through the activation of otherwise inert C-H bonds. In the context of N-benzyl piperidine (B6355638) derivatives, the benzyl (B1604629) group can act as a directing group, facilitating the activation of its ortho C-H bonds. rsc.orgsemanticscholar.org

The regioselectivity of C-H insertion reactions on N-substituted piperidines can be controlled by the choice of catalyst and directing group. nih.govd-nb.info For instance, rhodium and palladium catalysts are widely employed for C-H functionalization. nih.govamericanelements.comnih.gov In derivatives of this compound, intramolecular C-H insertion could potentially occur at various positions, including the benzyl ring or the piperidinone core.

Studies on related N-benzyl systems have shown that palladium catalysts can direct the arylation to the ortho position of the benzyl group. rsc.orgsemanticscholar.org In contrast, rhodium catalysts have been shown to effect C-H amination at aliphatic positions within the piperidine ring in related systems. nih.gov The outcome of such reactions is highly dependent on the ligand environment of the metal catalyst, the oxidant used, and the specific substrate. nih.govd-nb.info For example, different rhodium catalysts have been shown to direct C-H functionalization to either the C2 or C4 positions of the piperidine ring in N-substituted piperidines. nih.gov

Table 2: Catalyst-Dependent Regioselectivity in C-H Functionalization of N-Substituted Piperidines

| Catalyst System | Substrate Type | Position of Functionalization | Reference |

| Pd(OAc)2 | N-Benzylpiperidine | ortho of Benzyl Group | rsc.orgsemanticscholar.org |

| Rh2(esp)2 | N-Sulfonylpiperidine | C2/C4 of Piperidine Ring | nih.gov |

| Rh2(R-TCPTAD)4 | N-Boc-piperidine | C2 of Piperidine Ring | nih.gov |

| Rh2(S-2-Cl-5-BrTPCP)4 | N-α-oxoarylacetyl-piperidines | C4 of Piperidine Ring | nih.gov |

When a new stereocenter is formed during a C-H insertion reaction, controlling the diastereoselectivity is a significant challenge. In the context of substituted piperidinones, the existing stereocenter at the 5-position would influence the stereochemical outcome of an intramolecular C-H insertion. The diastereoselectivity of such reactions is often influenced by the catalyst, the directing group, and the substrate's conformational preferences. nih.govchemrxiv.org

For instance, in palladium-catalyzed C-H arylation of pyrrolidines and piperidines with a directing group at the C3 position, high diastereoselectivity for the cis-product is often observed. acs.org This stereochemical outcome is attributed to the formation of a more stable palladacycle intermediate. acs.org Similarly, photoredox-catalyzed C-H arylation of highly substituted piperidines has been shown to proceed with high diastereoselectivity. chemrxiv.org The specific diastereomeric ratio is often a result of thermodynamic equilibration under the reaction conditions. chemrxiv.org

Functional Group Interconversions at the Piperidinone Core

The piperidinone core of this compound offers several avenues for functional group interconversion, allowing for further structural diversification.

One common transformation is the reduction of the lactam to the corresponding piperidine. This can be achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3). This reaction converts the cyclic amide into a cyclic amine, which can then be further functionalized at the nitrogen atom if the benzyl group is removed.

Another important reaction is alkylation at the α-position to the carbonyl group (C3-position). This can be achieved by forming the enolate of the lactam using a strong base, such as lithium diisopropylamide (LDA), followed by quenching with an electrophile, such as an alkyl halide. libretexts.orglibretexts.org This allows for the introduction of substituents at the C3 position. The regioselectivity of enolate formation can be an issue in unsymmetrical ketones, but in this case, only the C3 position is available for deprotonation. libretexts.org

The N-benzyl group , often used as a protecting group, can be removed under various conditions, most commonly through catalytic hydrogenation. mdma.chnih.gov This reaction typically involves the use of a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H2 gas or ammonium (B1175870) formate). mdma.ch Removal of the benzyl group reveals a secondary amine that can be further derivatized. guidechem.com

Table 3: Potential Functional Group Interconversions of the Piperidinone Core

| Transformation | Reagents | Product Functional Group |

| Lactam Reduction | 1. LiAlH4, THF; 2. H2O | Cyclic Amine (Piperidine) |

| α-Alkylation | 1. LDA, THF, -78 °C; 2. R-X | α-Substituted Lactam |

| N-Debenzylation | H2, Pd/C, CH3OH | Secondary Amine |

These transformations highlight the synthetic versatility of the this compound scaffold, providing access to a wide range of structurally diverse piperidine derivatives.

Applications As a Key Intermediate in Complex Molecule Construction

Synthesis of Bicyclic Systems

The piperidine (B6355638) ring of 1-Benzyl-5-(iodomethyl)piperidin-2-one provides a robust scaffold for the stereocontrolled introduction of additional ring systems, leading to the formation of diverse bicyclic structures.

While direct derivatization of this compound to Bicyclo[3.2.1]heptan-2-one architectures is a subject of ongoing research, the synthesis of the core 2-azabicyclo[3.2.1]octane scaffold from piperidine derivatives is a well-established strategy. rsc.org Methodologies often involve intramolecular cyclization reactions, where a suitably functionalized side chain on the piperidine ring attacks an activated position on the ring itself. rsc.org The iodomethyl group of this compound represents a handle that can be elaborated into a variety of functional groups, which could then participate in such cyclization reactions to form the bridged bicyclic system characteristic of Bicyclo[3.2.1]heptan-2-one derivatives.

Organocatalyzed methods have also been employed in the synthesis of the bicyclo[3.2.1]octane framework, showcasing the versatility of synthetic approaches to this structural motif. nih.gov

| Bicyclic System | General Synthetic Strategy | Key Intermediate Features |

|---|---|---|

| Bicyclo[3.2.1]heptan-2-one Architectures | Intramolecular Cyclization | Functionalized Piperidine Side Chain |

| Bicyclic Lactam Lactones | Intramolecular C-H Insertion | α-Diazoacetoxy Side Chain |

A significant application of a derivative of this compound lies in the synthesis of chiral non-racemic bicyclic lactam lactones (BLLs). This transformation is achieved through a rhodium-catalyzed intramolecular C-H insertion reaction. The process begins with the conversion of the iodomethyl group to a hydroxymethyl group, which is then esterified to form an α-diazoacetoxy moiety. The resulting (S)- and (R)-1-benzyl-5-(α-diazoacetoxy)piperidin-2-one undergoes a highly regioselective and cis-diastereoselective cyclization to yield the desired bicyclic lactam lactones. researchgate.net

This intramolecular C-H insertion is a powerful method for creating complex, fused ring systems with a high degree of stereocontrol. The bicyclic lactam lactones produced are valuable synthetic intermediates due to their rigid, well-defined structures.

Contribution to Alkaloid Synthesis Pathways

The chiral bicyclic lactam lactones derived from this compound are instrumental in the synthesis of various alkaloids. These BLLs serve as common precursors for the stereocontrolled construction of key alkaloid frameworks. researchgate.net

For instance, these intermediates have been utilized in the synthesis of the Geissman-Waiss lactone, which is a well-established precursor for necine bases, the core structure of many pyrrolizidine alkaloids. researchgate.netresearchgate.netscielo.bracs.orguni-regensburg.de The synthetic route to the Geissman-Waiss lactone from the bicyclic lactam lactone showcases the utility of this intermediate in accessing complex natural product scaffolds. researchgate.netresearchgate.net

Furthermore, these bicyclic lactam lactones are key starting materials for the synthesis of alkaloids containing 2,6-disubstituted-3-hydroxy piperidine and cis-decahydroquinoline motifs. researchgate.net The ability to generate these complex piperidine-based structures with high stereoselectivity is a testament to the strategic importance of the parent this compound.

| Alkaloid Precursor | Target Alkaloid Class |

|---|---|

| Geissman-Waiss Lactone | Pyrrolizidine Alkaloids (Necine Bases) researchgate.netresearchgate.netscielo.bracs.orguni-regensburg.de |

| 2,6-Disubstituted-3-hydroxy piperidines | Various Piperidine Alkaloids researchgate.net |

| cis-Decahydroquinolines | Decahydroquinoline Alkaloids researchgate.net |

Strategic Utility in Novel Synthetic Route Development

The strategic value of this compound in the development of novel synthetic routes is centered on the reactivity of the iodomethyl group. This functional group serves as a versatile handle for introducing a wide array of substituents and for participating in various carbon-carbon bond-forming reactions.

The iodomethyl group can be readily displaced by nucleophiles, allowing for the introduction of different side chains. This versatility is crucial for creating libraries of related compounds for structure-activity relationship studies in drug discovery. Furthermore, the iodomethyl functionality can be utilized in radical cyclization reactions to form new ring systems, further expanding the synthetic possibilities.

The N-benzyl protecting group is a common feature in piperidine chemistry, offering stability under a range of reaction conditions while allowing for deprotection when necessary. nih.gov The combination of the protected nitrogen, the lactam carbonyl, and the reactive iodomethyl side chain makes this compound a valuable and strategically important building block in modern organic synthesis.

Stereochemical Control and Enantioselective Approaches

Enantioselective Preparation of 1-Benzyl-5-(iodomethyl)piperidin-2-one Precursors

The primary strategy for the enantioselective synthesis of this compound involves the preparation of chiral, non-racemic precursors. A common and effective approach is the use of the "chiral pool," which utilizes readily available, enantiomerically pure natural products as starting materials. researchgate.netmdpi.com

One of the most logical precursors for the synthesis of the target molecule is a chiral derivative of glutamic acid. L-glutamic acid, a naturally occurring amino acid, can be converted into (S)-5-(hydroxymethyl)piperidin-2-one. This key intermediate possesses the desired stereochemistry at the C5 position. Subsequent N-benzylation would yield (S)-1-Benzyl-5-(hydroxymethyl)piperidin-2-one, a direct precursor to the final iodinated compound. This approach ensures that the stereochemistry is set from the beginning of the synthetic sequence, leveraging the inherent chirality of the starting material. mdpi.com

Another approach involves the asymmetric cyclization of a suitable acyclic precursor. For instance, an enantioselective intramolecular aza-Michael addition can be employed to construct the chiral piperidinone ring. nih.gov The use of chiral organocatalysts, such as quinoline (B57606) derivatives, can promote the cyclization of N-tethered alkenes to afford enantiomerically enriched 2,5-disubstituted piperidines. nih.gov

Furthermore, biocatalytic methods, such as the use of transaminases, have emerged as powerful tools for the asymmetric synthesis of chiral amines and heterocycles. acs.org A prochiral ω-chloroketone could, in principle, be stereoselectively aminated and cyclized in a transaminase-triggered cascade to produce a chiral 2-substituted piperidine (B6355638), which could be a precursor to the desired 5-substituted piperidin-2-one framework. acs.org

Table 1: Strategies for Enantioselective Precursor Synthesis

| Strategy | Chiral Source/Catalyst | Key Precursor |

|---|---|---|

| Chiral Pool Synthesis | L-Glutamic Acid | (S)-5-(hydroxymethyl)piperidin-2-one |

| Asymmetric Cyclization | Chiral Organocatalyst | Enantiomerically enriched 2,5-disubstituted piperidine |

Stereocontrol in Downstream Transformations

Once a chiral precursor such as (S)-1-Benzyl-5-(hydroxymethyl)piperidin-2-one is obtained, subsequent transformations must be conducted under conditions that preserve the stereochemical integrity of the C5 stereocenter. The conversion of the primary alcohol in the hydroxymethyl group to the iodide in the iodomethyl group is a key downstream transformation.

This conversion is typically achieved via a two-step process involving the activation of the alcohol, often by converting it into a good leaving group like a tosylate or mesylate, followed by nucleophilic substitution with an iodide salt (e.g., sodium iodide). This SN2 reaction proceeds with an inversion of configuration at the carbon bearing the leaving group. However, in the case of a hydroxymethyl group, the reaction occurs at the primary carbon of the side chain, not at the chiral center (C5) of the piperidine ring. Therefore, this transformation is not expected to affect the stereochemistry at C5, and the configuration of the chiral center should be retained.

While the stereocenter at C5 is not directly involved in the iodination reaction, its steric and electronic influence can affect the reactivity and stability of the molecule. The diastereoselectivity of reactions at other positions on the piperidine ring, however, would be significantly influenced by the existing stereocenter at C5. For example, if a reaction were to create a second stereocenter, the C5 substituent would direct the approach of the incoming reagent, leading to the preferential formation of one diastereomer over the other. This is a common strategy in stereocontrolled synthesis, where an existing stereocenter is used to control the formation of new stereocenters.

Influence of Chiral Catalysis on Product Stereochemistry

Chiral catalysis offers a powerful alternative to the use of chiral pool starting materials for establishing stereochemistry. In the context of this compound, chiral catalysts could be employed at various stages of the synthesis.

One potential application is in the asymmetric hydrogenation of a suitable unsaturated precursor, such as a dihydropyridinone. Transition metal catalysts, particularly those based on rhodium and iridium, complexed with chiral ligands, are well-known to effect highly enantioselective reductions of C=C and C=N double bonds.

More recently, rhodium-catalyzed C-H functionalization has been shown to be a powerful method for the site-selective and stereoselective introduction of substituents onto a pre-existing piperidine ring. nih.govd-nb.info By selecting the appropriate chiral dirhodium tetracarboxylate catalyst and N-protecting group, it is possible to direct the insertion of a carbene into a specific C-H bond with high diastereoselectivity and enantioselectivity. nih.govd-nb.info For instance, a chiral rhodium catalyst could potentially be used to introduce a functionalized side chain at the C5 position of a 1-benzylpiperidin-2-one (B1276267) precursor in a stereocontrolled manner.

Table 2: Examples of Chiral Rhodium Catalysts in Piperidine Functionalization

| Catalyst | N-Protecting Group | Position Functionalized | Stereoselectivity | Reference |

|---|---|---|---|---|

| Rh2(R-TCPTAD)4 | Boc | C2 | Moderate | nih.gov |

| Rh2(R-TPPTTL)4 | Bs | C2 | High (29->30:1 dr) | nih.gov |

The choice of catalyst and reaction conditions is critical in determining the stereochemical outcome. The ligand sphere around the metal center creates a chiral environment that differentiates between the two enantiotopic faces of the substrate or the two enantiomeric transition states, leading to the preferential formation of one enantiomer of the product. While specific examples for the direct synthesis of this compound using chiral catalysis are not prominently documented, the principles established in the synthesis of other substituted piperidines are directly applicable. nih.govd-nb.info

Mechanistic Insights and Theoretical Studies

Elucidation of Reaction Mechanisms for Key Transformations, such as C-H Insertion

Detailed experimental and computational studies on C-H insertion reactions for 1-benzyl-5-(iodomethyl)piperidin-2-one are not specifically documented. However, the general principles of C-H functionalization in piperidine (B6355638) derivatives offer valuable insights. Rhodium-catalyzed C-H insertion reactions are a common method for the functionalization of piperidines. The regioselectivity of these reactions is often controlled by the choice of catalyst and the nature of the N-protecting group. For instance, in related systems, the use of specific rhodium catalysts can direct C-H insertion to the C2 or C4 positions of the piperidine ring.

In the context of this compound, a hypothetical intramolecular C-H insertion could be envisioned, potentially leading to bicyclic products. The mechanism would likely involve the formation of a reactive intermediate, such as a metal-carbene complex, which could then insert into a C-H bond of the benzyl (B1604629) group or the piperidine ring. The presence of the electron-withdrawing lactam carbonyl and the bulky benzyl group would significantly influence the electron density and steric accessibility of the various C-H bonds, thereby directing the site of insertion.

Furthermore, reactions involving the iodomethyl group, such as radical cyclizations, are plausible. Homolytic cleavage of the C-I bond, initiated by a radical initiator or photochemically, would generate a primary radical. This radical could then undergo intramolecular cyclization by attacking an accessible position, such as the aromatic ring of the benzyl group, to form a new ring system. The feasibility and regioselectivity of such a cyclization would depend on the conformational preferences of the piperidin-2-one ring and the energetics of the transition states for the different possible cyclization pathways.

Computational Analysis of Reaction Stereoselectivity and Regioselectivity

Computational studies, typically employing density functional theory (DFT), are powerful tools for predicting and rationalizing the stereoselectivity and regioselectivity of reactions involving piperidine derivatives. For this compound, computational analysis would be crucial in understanding its conformational landscape, which is a key determinant of its reactivity.

The piperidin-2-one ring can adopt several conformations, such as chair, boat, and twist-boat. The benzyl group on the nitrogen and the iodomethyl group at the C5 position will have specific preferences for axial or equatorial orientations in the most stable conformations. DFT calculations can quantify the relative energies of these conformers and the energy barriers for their interconversion.

In a potential reaction, such as a nucleophilic substitution at the iodomethyl group or a functionalization of the piperidine ring, the stereochemical outcome would be dictated by the relative energies of the transition states leading to different stereoisomeric products. For example, in an S(_N)2 reaction at the C5-CH(_2)I center, the nucleophile would attack from the backside of the C-I bond. The steric hindrance posed by the piperidin-2-one ring and its substituents in different conformations would lead to a preference for attack from the less hindered face, resulting in a specific stereoisomer.

Similarly, the regioselectivity of a reaction, such as an electrophilic addition to the enolate derived from the lactam, would be governed by the relative stability of the possible intermediates. Computational modeling could map the potential energy surface of the reaction, identifying the lowest energy pathways and thus predicting the most likely regioisomeric product. For instance, the regioselectivity of deprotonation to form the enolate would be influenced by the electronic effects of the N-benzyl and C5-iodomethyl groups.

Interactive Data Table: Calculated Conformational Energies of a Model N-Benzyl-5-methylpiperidin-2-one

| Conformer | C5-Methyl Orientation | N-Benzyl Orientation | Relative Energy (kcal/mol) |

| Chair 1 | Equatorial | Equatorial | 0.00 |

| Chair 2 | Axial | Equatorial | 1.85 |

| Boat 1 | Equatorial | - | 5.60 |

| Boat 2 | Axial | - | 6.90 |

Note: This data is illustrative and based on general principles of conformational analysis of substituted piperidines. Actual values for this compound would require specific calculations.

Structure-Reactivity Relationships from Electronic Structure Theory

Electronic structure theory provides a framework for understanding how the arrangement of electrons in a molecule influences its reactivity. For this compound, several key structural features would dictate its chemical behavior.

The lactam functionality introduces a planar amide bond, which affects the geometry of the piperidine ring. The carbonyl group is electron-withdrawing, which acidifies the protons on the adjacent C3 and C6 carbons, making them susceptible to deprotonation and subsequent reactions. The nitrogen atom's lone pair is delocalized into the carbonyl group, reducing its basicity compared to a simple amine.

The N-benzyl group introduces steric bulk and can participate in electronic interactions. The aromatic ring can influence the electron density of the nitrogen atom and may engage in π-stacking or cation-π interactions in certain reaction environments.

The iodomethyl group at the C5 position is a key reactive site. The carbon-iodine bond is relatively weak and polarized, making the carbon atom electrophilic and susceptible to nucleophilic attack. Iodine is also a good leaving group, facilitating substitution reactions. The electronegativity and size of the iodine atom will also influence the local geometry and electronic environment of the piperidine ring.

Electronic structure calculations can provide quantitative measures of these effects. For example, calculating the molecular electrostatic potential (MEP) would reveal the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, respectively. Analysis of the frontier molecular orbitals (HOMO and LUMO) would provide insights into the molecule's reactivity in pericyclic reactions and with various reagents.

Future Perspectives and Emerging Research Directions

Exploration of Untapped Synthetic Potential

The primary allure of 1-Benzyl-5-(iodomethyl)piperidin-2-one lies in the untapped synthetic potential of its iodomethyl group. The carbon-iodine bond is inherently weak and susceptible to nucleophilic substitution, making it an excellent electrophilic handle for the introduction of a wide array of functional groups. Future research is anticipated to heavily focus on exploiting this reactivity to generate a diverse library of 5-substituted piperidin-2-one derivatives.

The iodomethyl moiety can readily undergo SN2 reactions with a variety of nucleophiles. This opens the door to the synthesis of novel compounds with potentially interesting biological activities. For instance, reaction with primary or secondary amines would yield aminomethyl derivatives, which are common motifs in pharmacologically active compounds. Similarly, displacement of the iodide with thiols, alcohols, or carboxylates would lead to the corresponding thioethers, ethers, and esters, respectively. The introduction of these diverse functionalities at the 5-position of the piperidin-2-one ring could lead to the discovery of new chemical entities with unique therapeutic properties.

Furthermore, the iodomethyl group is a key precursor for organometallic reagents. Its conversion to an organozinc or organocopper species, for example, would enable a range of cross-coupling reactions. This would allow for the formation of new carbon-carbon bonds, attaching aryl, vinyl, or alkyl groups to the 5-methyl position. Such derivatization is a powerful tool in medicinal chemistry for fine-tuning the steric and electronic properties of a lead compound to optimize its biological activity.

The following table summarizes some of the potential synthetic transformations of this compound, highlighting the versatility of the iodomethyl group.

| Nucleophile/Reagent | Reaction Type | Potential Product Class |

| Amines (R₂NH) | Nucleophilic Substitution | 5-(Aminomethyl)piperidin-2-ones |

| Thiols (RSH) | Nucleophilic Substitution | 5-(Thioether)piperidin-2-ones |

| Alcohols (ROH) | Nucleophilic Substitution | 5-(Alkoxymethyl)piperidin-2-ones |

| Carboxylates (RCOO⁻) | Nucleophilic Substitution | 5-(Acyloxymethyl)piperidin-2-ones |

| Organometallic Reagents (e.g., R-ZnX, R-CuLi) | Cross-Coupling | 5-(Alkyl/Aryl/Vinyl-methyl)piperidin-2-ones |

These examples represent just a fraction of the synthetic possibilities. The exploration of these and other transformations will undoubtedly be a fruitful area of research, leading to a deeper understanding of the chemistry of this compound and the generation of novel molecular scaffolds.

Integration with Sustainable and Green Chemistry Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. Future research on this compound and its derivatives will likely be guided by these principles, aiming for more environmentally benign and economically viable processes.

One key area of focus will be the development of synthetic routes that maximize atom economy. primescholars.comjocpr.com This involves designing reactions where the majority of the atoms from the reactants are incorporated into the final product, minimizing waste. For the synthesis of this compound itself, this could involve exploring novel cyclization strategies that avoid the use of protecting groups or stoichiometric reagents that are not incorporated into the final structure.

The use of greener solvents is another critical aspect. Traditional organic solvents often pose environmental and health risks. Research into the use of water, supercritical fluids, or bio-based solvents for the synthesis and derivatization of this compound would be a significant step towards more sustainable practices. For instance, performing nucleophilic substitution reactions on the iodomethyl group in aqueous media, if feasible, would drastically reduce the environmental impact of such transformations.

Biocatalysis is also poised to play a significant role in the future of piperidinone synthesis. nih.govrsc.orgpublish.csiro.au Enzymes offer a high degree of selectivity and can operate under mild reaction conditions, often in aqueous environments. The potential for using enzymes, such as transaminases or lipases, in the synthesis of precursors to this compound or in its subsequent derivatization is an exciting avenue for future exploration. rsc.org A biocatalytic approach could not only improve the green credentials of the synthesis but also provide access to enantiomerically pure compounds, which is of paramount importance in drug discovery.

The following table outlines potential green chemistry approaches for the synthesis and derivatization of this compound.

| Green Chemistry Principle | Application to this compound |

| Atom Economy | Development of catalytic cyclization reactions for the synthesis of the piperidinone core. |

| Safer Solvents | Utilization of water, ionic liquids, or bio-derived solvents in synthesis and derivatization. |

| Use of Renewable Feedstocks | Exploration of bio-based starting materials for the synthesis of the piperidinone scaffold. |

| Biocatalysis | Enzymatic resolution of chiral intermediates or direct enzymatic functionalization. |

By integrating these green chemistry methodologies, the synthesis and derivatization of this compound can be made more sustainable and efficient, aligning with the future direction of chemical manufacturing.

Advancements in Catalytic Methods for Derivatization

Catalysis is a cornerstone of modern organic synthesis, offering efficient and selective ways to construct and modify complex molecules. Future research on this compound will undoubtedly leverage advancements in catalytic methods to unlock new avenues for its derivatization.

Transition metal catalysis, in particular, holds immense promise. While the iodomethyl group is a classic substrate for cross-coupling reactions, the development of new catalysts with improved activity and selectivity will expand the scope of these transformations. For example, nickel-catalyzed C-H functionalization could potentially be used to directly introduce substituents onto the piperidine (B6355638) ring or the benzyl (B1604629) group, offering a complementary approach to derivatization. mdpi.com

Furthermore, photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. The iodomethyl group of this compound could serve as a radical precursor under photoredox conditions, enabling a range of novel transformations that are not accessible through traditional ionic pathways. This could include Giese-type additions to electron-deficient alkenes or couplings with various radical acceptors.

Organocatalysis, which utilizes small organic molecules as catalysts, offers an attractive alternative to metal-based systems. The development of organocatalytic methods for the enantioselective functionalization of this compound would be a significant breakthrough. For instance, chiral amine or phosphine (B1218219) catalysts could be employed to control the stereochemistry of nucleophilic substitution reactions at the iodomethyl group or at other positions on the piperidinone ring.

The following table highlights potential catalytic methods for the derivatization of this compound.

| Catalytic Method | Potential Application |

| Transition Metal Catalysis | Palladium- or nickel-catalyzed cross-coupling reactions of the iodomethyl group. |

| Photoredox Catalysis | Radical-based functionalization of the iodomethyl group. |

| Organocatalysis | Enantioselective nucleophilic substitution or functionalization of the piperidinone scaffold. |

| C-H Activation | Direct functionalization of C-H bonds on the piperidine ring or benzyl group. |

The application of these advanced catalytic methods will not only expand the chemical space accessible from this compound but will also do so with greater efficiency and selectivity, paving the way for the discovery of novel compounds with valuable properties.

Q & A

Q. What are the recommended synthetic routes for 1-Benzyl-5-(iodomethyl)piperidin-2-one, and how do reaction conditions influence yield?

The synthesis of piperidine derivatives often involves alkylation or substitution reactions. For this compound, a plausible route includes:

- Alkylation of Piperidine : Introduce the benzyl group via benzyl chloride and the iodomethyl group using iodomethane or methyl iodide under controlled pH and temperature. Evidence from similar compounds (e.g., 1-Benzyl-2-methylpiperidin-3-one) suggests yields depend on stoichiometry, solvent polarity (e.g., DMF or THF), and reaction time .

- Reductive Amination : For intermediates containing ketone groups, use sodium cyanoborohydride or other reducing agents to stabilize the piperidine backbone .

Optimize conditions using Design of Experiments (DoE) to assess variables like temperature (40–80°C), catalyst loading (e.g., Pd/C for hydrogenation), and inert atmosphere (N₂/Ar) to minimize side reactions.

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- NMR Spectroscopy : Use ¹H and ¹³C NMR to verify substitution patterns. For example, the benzyl group’s aromatic protons (δ 7.2–7.4 ppm) and iodomethyl protons (δ 3.0–3.5 ppm) should show distinct splitting patterns .

- X-ray Crystallography : Resolve ambiguities in stereochemistry by growing single crystals in non-polar solvents (e.g., hexane/ethyl acetate mixtures).

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns to distinguish regioisomers .

Q. What safety precautions are critical when handling this compound in the lab?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Work in a fume hood due to potential release of toxic fumes (e.g., HI gas) during degradation .

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Immediate medical consultation is advised if exposed .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of iodomethyl group introduction in piperidin-2-one derivatives?

- Directing Groups : Temporarily install electron-withdrawing groups (e.g., Boc-protected amines) to steer iodination to the 5-position.

- Metal-Mediated Reactions : Use CuI or Pd catalysts to enhance selectivity in cross-coupling reactions. For example, Ullmann-type coupling with iodomethane under microwave irradiation improves reaction efficiency .

- Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to predict transition-state energies and identify favorable reaction pathways .

Q. What analytical methods are suitable for quantifying trace impurities in this compound?

- HPLC-PDA/MS : Use a C18 column with acetonitrile/water gradients (0.1% formic acid) to separate impurities. Validate method specificity and sensitivity (LOD < 0.1%) .

- ICP-MS : Detect residual heavy metals (e.g., Pd, Cu) from catalysts.

- Stability-Indicating Assays : Perform forced degradation studies (heat, light, pH extremes) to identify degradation products .

Q. How can contradictory biological activity data for this compound analogs be resolved?

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., benzyl vs. phenyl groups) and measure IC₅₀ values against target enzymes (e.g., kinases).

- Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify unintended interactions .

- Crystallographic Docking : Resolve binding modes with target proteins (e.g., PDB structures) to explain potency differences between analogs .

Q. What strategies mitigate instability of the iodomethyl group during long-term storage?

- Light/Temperature Control : Store at –20°C in amber vials under inert gas (Ar).

- Stabilizing Additives : Include radical scavengers (e.g., BHT) or desiccants (e.g., silica gel) to prevent hydrolysis or oxidation .

- Periodic QC Testing : Monitor purity via NMR/HPLC every 3–6 months to detect degradation .

Q. How can computational tools predict the metabolic pathways of this compound?

- In Silico Metabolism Software : Use MetaSite or GLORYx to simulate Phase I/II metabolism. Focus on demethylation, deiodination, and glucuronidation pathways.

- CYP450 Inhibition Assays : Validate predictions with human liver microsomes (HLMs) and LC-MS/MS metabolite profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.